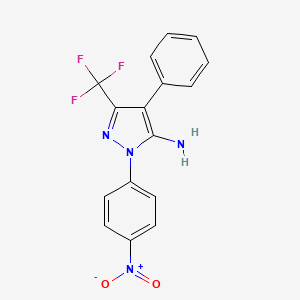
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of nitrophenyl, phenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds such as:
- 1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-thiol
- N-(trifluoromethyl)phenyl substituted pyrazole derivatives These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the trifluoromethyl group in this compound makes it unique in terms of its chemical reactivity and potential applications .
Properties
CAS No. |
62649-28-9 |
|---|---|
Molecular Formula |
C16H11F3N4O2 |
Molecular Weight |
348.28 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H11F3N4O2/c17-16(18,19)14-13(10-4-2-1-3-5-10)15(20)22(21-14)11-6-8-12(9-7-11)23(24)25/h1-9H,20H2 |
InChI Key |
GSGGKTNTJAKDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one](/img/structure/B14531788.png)
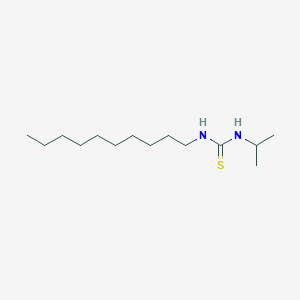
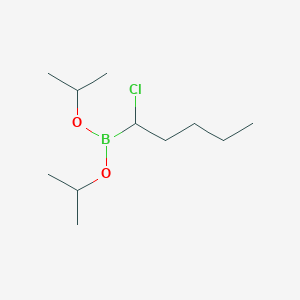
![1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-](/img/structure/B14531812.png)
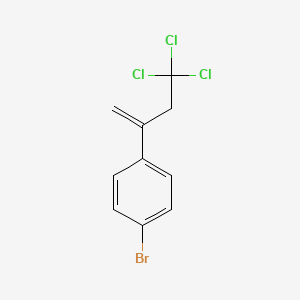
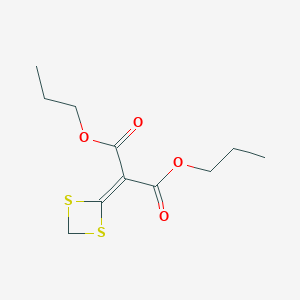
![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
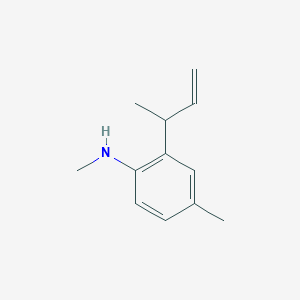
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
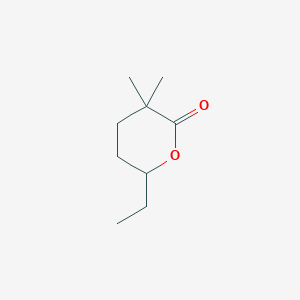
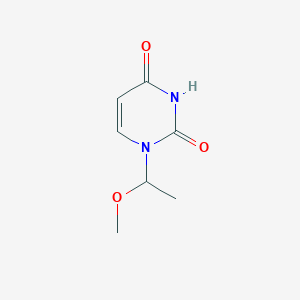

![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
